Validated Pin1 Binding: Co-crystal Structure vs. Uncharacterized Analogs
The free acid form of this compound binds to the Pin1 PPIase domain with a co-crystal structure resolved at 2.30 Å (PDB ID: 3ODK). This provides atomic-level evidence of target engagement [1]. In contrast, closely related analogs such as 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid lack any published co-crystal structures with Pin1, leaving their binding modes unvalidated .
| Evidence Dimension | Pin1 PPIase Domain Binding (X-ray Crystallography) |
|---|---|
| Target Compound Data | Co-crystal structure with human Pin1 resolved at 2.30 Å; PDB ID: 3ODK [1] |
| Comparator Or Baseline | 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 334017-23-1): No Pin1 co-crystal structure available |
| Quantified Difference | Structural validation vs. no structural validation |
| Conditions | X-ray diffraction; human Pin1 PPIase domain expressed in E. coli |
Why This Matters
Procurement of a fragment with validated target engagement via co-crystal structure significantly de-risks downstream medicinal chemistry campaigns compared to analogs with uncharacterized binding modes.
- [1] RCSB PDB. 3ODK: Discovery of cell-active phenyl-imidazole Pin1 inhibitors by structure-guided fragment evolution. Deposited: 2010-08-11. Resolution: 2.30 Å. View Source
